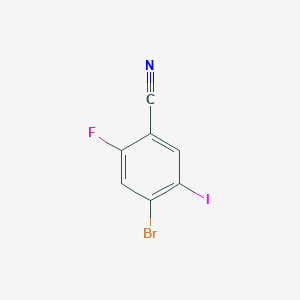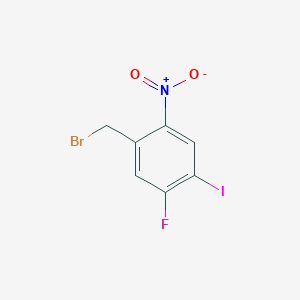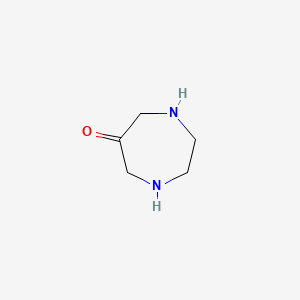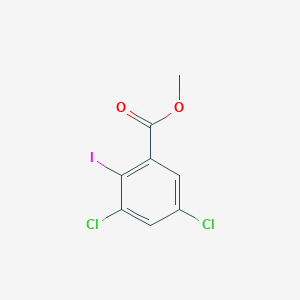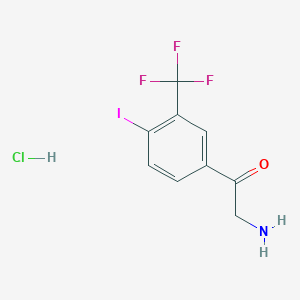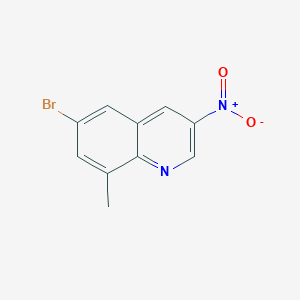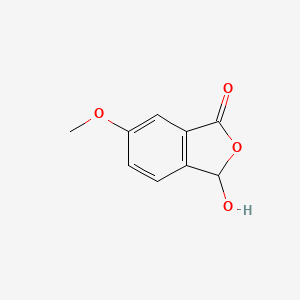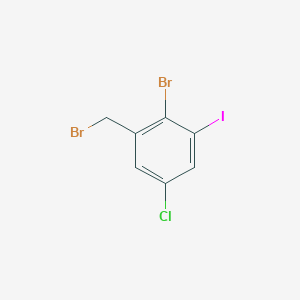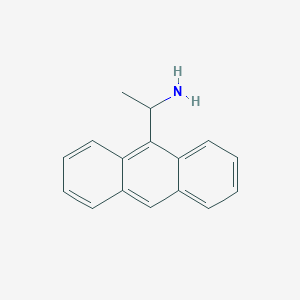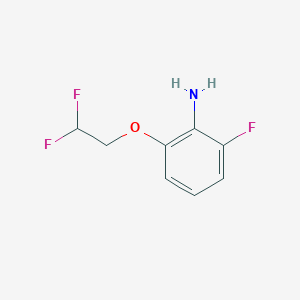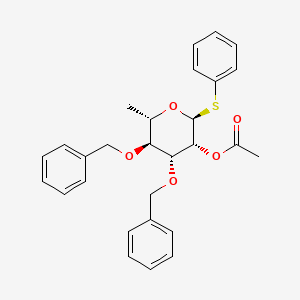
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is a complex organic compound with a unique structure that includes multiple stereocenters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate typically involves multiple steps, including the protection of hydroxyl groups, selective oxidation, and the introduction of the phenylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the acetate group can yield the corresponding alcohol.
科学研究应用
Chemistry
In chemistry, (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving stereospecific enzymes. Its multiple stereocenters make it an ideal candidate for such studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the phenylthio group could be modified to enhance biological activity or selectivity towards specific targets.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its interactions.
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydro-2H-pyran derivatives with different substituents. Examples include:
- (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(methylthio)tetrahydro-2H-pyran-3-yl acetate
- (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(ethylthio)tetrahydro-2H-pyran-3-yl acetate
Uniqueness
What sets (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate apart is its specific combination of substituents and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C28H30O5S |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5S,6S)-6-methyl-4,5-bis(phenylmethoxy)-2-phenylsulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C28H30O5S/c1-20-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(33-21(2)29)28(32-20)34-24-16-10-5-11-17-24/h3-17,20,25-28H,18-19H2,1-2H3/t20-,25-,26+,27+,28-/m0/s1 |
InChI 键 |
SNRDKJXQSORMJT-OWNPQWGYSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


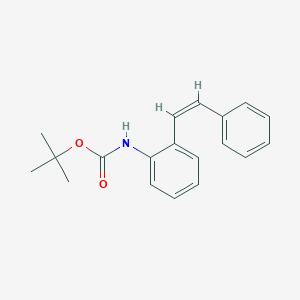
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
